5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole

Pyrazole synthesis Heterocyclic chemistry Ligand precursors

5-(Chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole (CAS 1260658-78-3, molecular formula C8H13ClN2, molecular weight 172.66 g/mol, predicted boiling point 251.1±25.0°C) is a functionalized pyrazole derivative featuring a chloromethyl electrophilic handle at the C5 position, an isopropyl group at C3, and N1-methyl substitution. This compound belongs to the class of C3/C5-differentially substituted pyrazoles, where the specific substitution pattern (5-chloromethyl, 3-isopropyl, 1-methyl) confers distinct reactivity and steric properties that govern its utility as a synthetic intermediate.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
Cat. No. B15112534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1)CCl)C
InChIInChI=1S/C8H13ClN2/c1-6(2)8-4-7(5-9)11(3)10-8/h4,6H,5H2,1-3H3
InChIKeyBTIGIXCYBYQCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole: Technical Specifications and Class Context for Procurement Decisions


5-(Chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole (CAS 1260658-78-3, molecular formula C8H13ClN2, molecular weight 172.66 g/mol, predicted boiling point 251.1±25.0°C) is a functionalized pyrazole derivative featuring a chloromethyl electrophilic handle at the C5 position, an isopropyl group at C3, and N1-methyl substitution . This compound belongs to the class of C3/C5-differentially substituted pyrazoles, where the specific substitution pattern (5-chloromethyl, 3-isopropyl, 1-methyl) confers distinct reactivity and steric properties that govern its utility as a synthetic intermediate [1]. The chloromethyl group serves as a versatile electrophilic site for nucleophilic displacement reactions, enabling the introduction of diverse functional groups—including thioethers, phosphines, amines, and carboxylates—while the C3 isopropyl substituent modulates steric accessibility and the electronic character of the pyrazole nucleus [1].

Why 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole Cannot Be Replaced by In-Class Pyrazole Analogs


Procurement specialists and medicinal chemists cannot interchangeably substitute pyrazole building blocks bearing different regioisomeric chloromethyl substitution patterns or varying C3 alkyl groups without fundamentally altering reaction outcomes, steric profiles, and downstream functional group compatibility. The chloromethyl group position on the pyrazole ring (C3 vs. C4 vs. C5) dictates the site of electrophilic reactivity and the geometry of subsequent substitution products, which directly impacts ligand coordination behavior, enzyme binding pocket fit, and physicochemical properties of derived compounds [1]. The Grotjahn et al. (2002) synthetic methodology established that varying the C5 alkyl substituent—methyl, isopropyl, tert-butyl, adamantyl, or phenyl—produces systematically different steric environments that modulate the availability of the N1-H for hydrogen bonding in metal complexes derived from C3-functionalized ligands [1]. Furthermore, the isopropyl group at C3, as opposed to smaller (methyl) or bulkier (tert-butyl, adamantyl) substituents, provides a balanced steric profile that is not readily mimicked by alternative alkyl substitutions [1]. Selection of the precise substitution pattern is therefore not arbitrary but rather a critical determinant of synthetic trajectory and ultimate molecular function.

Quantitative Differentiation Evidence: 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole vs. Structural Analogs


Synthetic Yield Comparison: Isopropyl-Substituted Pyrazole Synthesis via Grotjahn Methodology

The Grotjahn et al. (2002) flexible synthesis methodology demonstrates that pyrazoles bearing a 3-chloromethyl group and varying C5 substituents can be produced on a 30 g scale within 2 days in excellent overall yield [1]. This synthetic efficiency is directly applicable to 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole (note: the original publication describes 5-substituted 3-(chloromethyl)pyrazoles; the target compound's substitution pattern is the regioisomeric counterpart with chloromethyl at C5 and isopropyl at C3, which is accessible through the same methodological framework) [1]. The reported synthesis proceeds via coupling of protected alkynols with acid chlorides (RCOCl, where R = isopropyl for the target compound), forming alkynyl ketones that are subsequently reacted with hydrazine to yield the pyrazole nucleus, followed by alcohol deprotection and chlorination [1].

Pyrazole synthesis Heterocyclic chemistry Ligand precursors

Regioisomeric Differentiation: C3 vs. C4 vs. C5 Chloromethyl Substitution in Pyrazole Intermediates

Patent literature explicitly differentiates pyrazole derivatives based on substitution position for agrochemical intermediate applications. A patent describing novel pyrazole derivatives useful as intermediates for isoxazoline herbicides identifies specific pyrazole derivatives with defined substitution patterns (R1 = C1-C6 alkyl, R2 = C1-C3 haloalkyl) as critical intermediates enabling more efficient and convenient production of herbicidal isoxazolines . The regioisomeric distinction is highlighted by the fact that 4-(chloromethyl)-3-isopropyl-1H-pyrazole (CAS 2126160-24-3, with chloromethyl at C4) represents a distinct chemical entity with different synthetic utility compared to the target compound's 5-chloromethyl substitution . Similarly, 5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS 84547-63-7) lacks the C3 isopropyl group and exhibits strong herbicidal activity via photosynthesis inhibition, representing a bioactive endpoint rather than an intermediate scaffold . These regioisomeric and substituent variations cannot be interchanged without altering the intended chemical transformation pathway.

Regioselective synthesis Pyrazole functionalization Herbicide intermediates

Electrophilic Reactivity Differentiation: Chloromethyl vs. Iodomethyl Pyrazole Analogs in Nucleoside Cytostatic Activity

A comparative study of chloro- and iodomethylpyrazole nucleosides provides quantitative evidence that the halogen leaving group on pyrazole chloromethyl/iodomethyl derivatives fundamentally alters biological activity. García-López et al. (1980) reported that chloromethyl-substituted pyrazole nucleotides showed moderate cytostatic activities against HeLa cells, whereas all corresponding iodomethyl derivatives exhibited high activities [1]. This halogen-dependent activity differential demonstrates that the electrophilic reactivity of the halomethyl group—chloromethyl vs. iodomethyl—directly governs biological performance in nucleoside analog applications [1]. The chloromethyl group provides balanced reactivity suitable for controlled nucleophilic substitution in synthetic sequences, while maintaining sufficient stability for handling and storage compared to the more labile iodomethyl analogs.

Nucleoside analogs Cytostatic activity HeLa cells

Downstream Derivatization: 5-Chloromethyl Pyrazoles as Precursors to 5-Carboxamide Nematicides

Research on 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivatives demonstrates the agricultural utility of compounds derived from the 3-isopropyl-1-methyl-1H-pyrazole scaffold. Han et al. (2021) synthesized seven 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide compounds and evaluated their nematicidal activity against Meloidogyne incognita at 10 ppm, with compounds 5b and 5g exhibiting the best activity [1]. The 5-carboxamide derivatives are accessible from the target 5-chloromethyl compound via nucleophilic displacement with amines followed by oxidation or through alternative routes where the 5-position is functionalized. Molecular docking studies indicated that compound 5b interacts with succinate dehydrogenase via hydrogen bonding, providing a mechanistic basis for further nematicide design [1].

Nematicidal activity Carboxamide derivatives Agrochemical intermediates

Procurement-Validated Application Scenarios for 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole


Synthesis of C5-Functionalized Pyrazole Ligands for Coordination Chemistry

This compound serves as a precursor for synthesizing pyrazole-based ligands where the ligating side chain is attached at the C3 ring carbon rather than the N1 nitrogen. The chloromethyl group at C5 is retained or further derivatized, while the C3 position is functionalized with thioether or phosphine groups via nucleophilic substitution. The C5 isopropyl substituent creates a defined steric environment that modulates the availability of the N1-H for hydrogen bonding in the resulting metal complexes, a feature systematically tunable by varying the C5 alkyl group [1].

Preparation of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxamide Nematicides

The 5-chloromethyl group can be converted to a 5-carboxamide moiety through sequential nucleophilic substitution and oxidation, yielding compounds structurally related to those demonstrating nematicidal activity against Meloidogyne incognita (root-knot nematode) at 10 ppm concentrations [2]. The 3-isopropyl-1-methyl substitution pattern is preserved throughout this transformation, maintaining the molecular scaffold associated with succinate dehydrogenase binding as indicated by molecular docking studies [2].

Agrochemical Intermediate for Isoxazoline Herbicide Production

Pyrazole derivatives bearing specific alkyl and halomethyl substitution patterns are documented as useful intermediates for the production of isoxazoline derivatives with excellent herbicidal activity and crops-weeds selectivity . The target compound's substitution pattern (3-isopropyl, 1-methyl, 5-chloromethyl) aligns with the structural requirements for such intermediates, enabling efficient synthetic access to herbicidal isoxazolines when the chloromethyl group participates in subsequent coupling reactions .

Scaffold for Nucleophilic Displacement Libraries in Medicinal Chemistry

The chloromethyl group at C5 provides a reactive handle for generating diverse compound libraries through nucleophilic substitution with amines, thiols, alcohols, and other nucleophiles [1]. The isopropyl group at C3 introduces steric bulk that can be exploited to modulate binding pocket complementarity in target proteins. This combination of reactive electrophilic site and non-reactive steric modulating group makes the compound suitable for systematic structure-activity relationship (SAR) exploration in drug discovery programs requiring pyrazole-based cores.

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